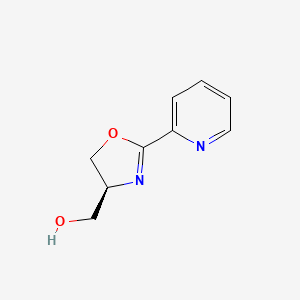
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol is a chiral compound that features a pyridine ring and an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol typically involves the cyclization of an amino alcohol with a carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the oxazoline ring. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2-carboxaldehyde, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol: The enantiomer of the compound with different stereochemistry.
2-(Pyridin-2-YL)ethanol: A structurally similar compound lacking the oxazoline ring.
4,5-Dihydrooxazole: A simpler compound containing only the oxazoline ring.
Uniqueness
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol is unique due to its chiral nature and the presence of both pyridine and oxazoline rings. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral ligand in coordination chemistry.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
[(4S)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,7,12H,5-6H2/t7-/m0/s1 |
Clé InChI |
CIXRVJOKGHDAMJ-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=CC=CC=N2)CO |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11776498.png)
![4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine](/img/structure/B11776499.png)
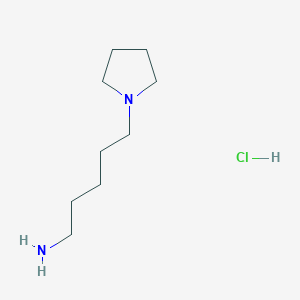
![7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11776509.png)
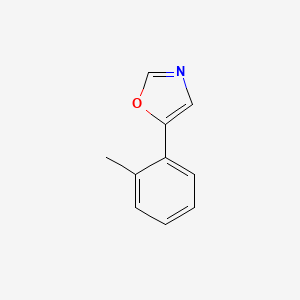
![4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11776517.png)
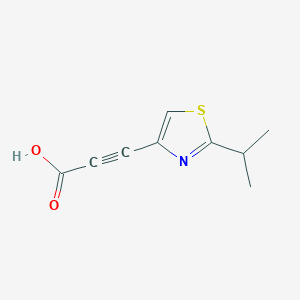
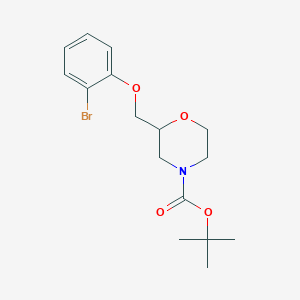
![Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate](/img/structure/B11776538.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide](/img/structure/B11776541.png)

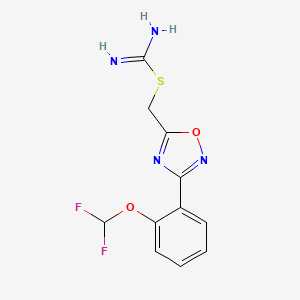
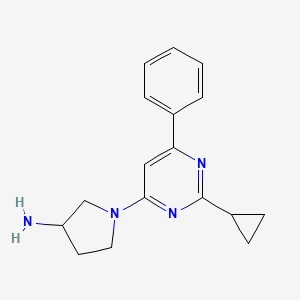
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile](/img/structure/B11776559.png)
